molecular formula C3H7BrS B14674304 [(Bromomethyl)sulfanyl]ethane CAS No. 36056-14-1

[(Bromomethyl)sulfanyl]ethane

Cat. No.: B14674304
CAS No.: 36056-14-1
M. Wt: 155.06 g/mol
InChI Key: OEXWAMFYSLBJBF-UHFFFAOYSA-N
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Description

[(Bromomethyl)sulfanyl]ethane is an organic compound characterized by the presence of a bromomethyl group attached to a sulfanyl (thioether) linkage, which is further connected to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Bromomethyl)sulfanyl]ethane can be synthesized through the bromomethylation of thiols. A common method involves the reaction of thiols with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This method is advantageous as it minimizes the generation of highly toxic byproducts . Another approach involves the use of dibromomethane in basic media .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Bromomethyl)sulfanyl]ethane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Various substituted thioethers.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl sulfide derivatives.

Scientific Research Applications

[(Bromomethyl)sulfanyl]ethane is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of [(Bromomethyl)sulfanyl]ethane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfanyl group can participate in redox reactions, altering the oxidation state of sulfur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Bromomethyl)sulfanyl]ethane is unique due to its high electrophilicity and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in both research and industrial applications.

Properties

CAS No.

36056-14-1

Molecular Formula

C3H7BrS

Molecular Weight

155.06 g/mol

IUPAC Name

bromomethylsulfanylethane

InChI

InChI=1S/C3H7BrS/c1-2-5-3-4/h2-3H2,1H3

InChI Key

OEXWAMFYSLBJBF-UHFFFAOYSA-N

Canonical SMILES

CCSCBr

Origin of Product

United States

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